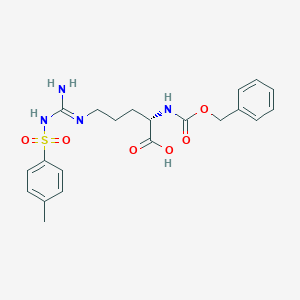

Z-Arg(tos)-OH

Description

Properties

IUPAC Name |

(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQRCFPZYISVMF-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection of Arginine

The synthesis of this compound involves sequential protection of arginine’s functional groups:

Tosylation of the Guanidino Group

-

Reagents : Tosyl chloride (TsCl), aqueous sodium hydroxide, and tetrahydrofuran (THF).

-

Procedure :

Z-Protection of the α-Amino Group

-

Reagents : Benzyloxycarbonyl chloride (Z-Cl), triethylamine (TEA), dioxane.

-

Procedure :

Azide Coupling Method

An alternative approach involves azide intermediates for fragment condensation in peptide synthesis, as demonstrated in the preparation of LH-RH derivatives:

-

Reagents : Isoamyl nitrite, HCl-dioxane, DMF.

-

Procedure :

-

H-Arg(Tos)-OH is converted to its hydrazide derivative (H-Arg(Tos)-NHNH₂ ) by treatment with hydrazine in methanol.

-

The hydrazide is reacted with isoamyl nitrite and HCl-dioxane at -20°C to form the azide (H-Arg(Tos)-N₃ ).

-

The azide is coupled with Z-protected amino acids (e.g., Z-Leu-OH) in DMF/THE at 0°C , yielding this compound after acidolytic workup.

-

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise Protection | High purity, scalable | Lengthy reaction times |

| Azide Coupling | Compatible with fragment condensation | Requires handling hazardous azides |

Analytical Characterization

Chromatographic Purity

Reverse-phase HPLC analysis of this compound typically shows a single peak at λ = 214 nm with >98% purity when synthesized via the stepwise method.

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : δ 1.45–1.65 (m, 4H, CH₂), 2.42 (s, 3H, Tos-CH₃), 4.25 (t, 1H, α-CH), 5.10 (s, 2H, Z-CH₂), 7.30–7.80 (m, 9H, aromatic).

-

IR (KBr) : 1740 cm⁻¹ (C=O, Z group), 1160 cm⁻¹ (S=O, Tos group).

Applications in Peptide Synthesis

This compound is indispensable in synthesizing complex peptides such as leuprolide and goserelin , where arginine’s side chain must remain protected during coupling. For example:

-

In the synthesis of Z-Ser-Tyr-D-Ser(But)-Leu-Arg-Pro-NHEt , this compound enabled regioselective incorporation without Tos group cleavage.

-

The Tos group is selectively removed post-assembly using HF or TFMSA, leaving the Z group intact for subsequent deprotection.

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions: Z-Arg(tos)-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the tosyl group to a thiol group.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or dithiothreitol are employed.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to thiol derivatives.

Substitution: Formation of substituted arginine derivatives.

Scientific Research Applications

Z-Arg(tos)-OH has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzyme assays to study protease activity.

Biology: Employed in the study of protein-protein interactions and signal transduction pathways.

Medicine: Investigated for its potential therapeutic applications in inhibiting specific enzymes involved in disease processes.

Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.

Mechanism of Action

The mechanism of action of Z-Arg(tos)-OH involves its interaction with specific enzymes, particularly proteases. The tosyl group provides stability and specificity, allowing the compound to act as a competitive inhibitor or substrate for these enzymes. The molecular targets include serine proteases and other enzymes involved in protein degradation pathways. The compound binds to the active site of the enzyme, blocking its activity and preventing the breakdown of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-Arg(tos)-OH belongs to a family of arginine derivatives with varying protecting groups. Below is a comparative analysis of structurally analogous compounds:

Table 1: Key Properties of this compound and Analogues

Key Differences :

Stability and Compatibility :

- This compound is compatible with Boc (tert-butoxycarbonyl) chemistry but less stable in prolonged Fmoc protocols due to Tos’s sensitivity to piperidine.

- Z-Arg(Pbf)-OH·CHA is preferred in Fmoc solid-phase peptide synthesis (SPPS) due to Pbf’s superior acid stability and clean deprotection with TFA.

- Z-Arg(Tip)-OH offers enhanced resistance to nucleophilic side reactions, making it ideal for synthesizing peptides with cysteine or histidine residues.

Deprotection Efficiency: Tos and Tip groups require strong acids (e.g., HF or HBr), whereas Pbf is cleaved under milder TFA conditions. The nitro (NO₂) group in Z-Arg(NO₂)-OH is reduced catalytically, enabling selective side-chain modification for nitric oxide studies.

Synthetic Accessibility :

- This compound and Z-Arg(Tip)-OH share similar synthesis yields (~50%), but Tip derivatives require bulkier reagents (e.g., triisopropylbenzenesulfonyl chloride), increasing cost.

- Z-Arg(Pbf)-OH·CHA has higher molecular weight (659.9 g/mol) due to the cyclohexylamine (CHA) counterion, which improves solubility in organic solvents.

Biological Activity

Z-Arg(tos)-OH, also known as Z-Arginine (Tosyl) Hydrochloride, is a derivative of the amino acid arginine featuring a tosyl protecting group on its guanidino side chain. This compound is primarily utilized in peptide synthesis and has garnered interest due to its potential applications in biochemical research, particularly in enzyme assays and protease activity studies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in scientific research.

- Molecular Formula : C₁₃H₁₈N₄O₄S

- CAS Number : 13650-38-9

- Melting Point : 86-88 °C

- Density : Approximately 1.35 g/cm³ at 20 °C

The presence of the tosyl group enhances the compound's stability and reactivity during peptide coupling reactions. This modification allows for controlled synthesis of arginine-containing peptides, which are crucial in various biological processes.

This compound primarily interacts with proteolytic enzymes, notably cathepsin B, a cysteine protease involved in protein degradation. The compound serves as a substrate that can be cleaved by cathepsin B, facilitating the study of enzyme kinetics and specificity. The interaction occurs through the activation of the carboxyl group within the compound, which is critical for its binding to the active site of proteases.

Key Mechanisms:

- Enzyme Substrate Interaction : this compound acts as a fluorogenic substrate for cathepsin B, allowing for real-time monitoring of enzyme activity across different pH levels.

- Influence on Cellular Processes : The hydrolysis of this compound by cathepsin B activates downstream signaling pathways related to cell proliferation and apoptosis.

This compound plays a significant role in various biochemical reactions:

- Substrate for Proteolytic Enzymes : It is used to study protease activity, particularly for cathepsin B.

- Synthesis of Dipeptides : The compound is involved in synthesizing arginine-containing dipeptides through coupling reactions with other amino acids.

- Fluorogenic Probes : It is utilized in creating fluorescent probes for imaging immune cell activity.

Research Applications

This compound has diverse applications across multiple fields:

| Application Area | Description |

|---|---|

| Biochemistry | Used as a substrate to study protease activity and specificity. |

| Cell Biology | Investigates protein-protein interactions and enzyme kinetics. |

| Medicine | Aids in developing diagnostic assays for coagulation disorders and protease-related diseases. |

| Pharmaceutical Industry | Applied in quality control processes and synthesis of bioactive peptides. |

Case Studies and Research Findings

- Protease Activity Monitoring : In one study, this compound was employed as a substrate to monitor cathepsin B activity over a broad pH range, demonstrating high specificity compared to other cysteine proteases . This finding underscores its utility in enzyme kinetics studies.

- Peptide Synthesis Efficiency : Research indicated that the presence of the tosyl group significantly affects the reactivity of the guanidino nitrogen during peptide synthesis, enhancing coupling efficiency with other amino acids . This modification allows for more selective synthesis pathways.

- Fluorescent Probes Development : this compound has been utilized to create fluorogenic substrates that enable real-time imaging of adaptive immune cell activity, showcasing its potential in immunological research .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Arg(tos)-OH, and how can researchers ensure reproducibility in its preparation?

- Methodological Answer : The synthesis typically involves coupling benzyloxycarbonyl (Z) and tosyl (tos) protecting groups to arginine. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to confirm completion .

- Purification via flash chromatography (e.g., silica gel, methanol/dichloromethane gradients) followed by recrystallization.

- Characterization using H/C NMR and mass spectrometry to validate structure and purity. Reproducibility requires strict control of stoichiometry, temperature, and solvent quality, as outlined in peer-reviewed synthetic protocols .

Q. How should researchers optimize the purification of this compound using chromatography techniques?

- Methodological Answer :

- Column Selection : Use reverse-phase C18 columns for HPLC purification, adjusting mobile phase composition (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to improve resolution.

- Gradient Elution : Optimize gradients to separate this compound from byproducts (e.g., deprotected species or unreacted reagents).

- Validation : Confirm purity via LC-MS and compare retention times with literature data. Detailed chromatographic parameters should be archived for replication .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Analyze H NMR peaks for Z-group aromatic protons (6.8–7.4 ppm) and tosyl methyl groups (2.4 ppm). C NMR confirms carbonyl (Z-group) and sulfonyl (tosyl) carbons.

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching theoretical molecular weight.

- Purity Assessment : HPLC with UV detection (220–280 nm) quantifies impurities. Cross-validate results with orthogonal methods to minimize bias .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Experimental Variables : Test stability at temperatures (−20°C to 25°C), humidity levels (0–80%), and light exposure.

- Time-Course Analysis : Sample aliquots periodically and analyze via HPLC to track degradation (e.g., tosyl group hydrolysis).

- Kinetic Modeling : Use Arrhenius equations to predict shelf life. Statistical tools (e.g., ANOVA) identify significant degradation factors .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Systematic Screening : Test solubility in polar aprotic (DMF, DMSO), protic (methanol, water), and mixed solvents. Document solvent purity and temperature.

- Data Harmonization : Compare results against published studies using standardized protocols (e.g., USP dissolution tests).

- Contradiction Analysis : Identify outliers due to solvent impurities or measurement techniques (e.g., gravimetric vs. spectroscopic methods) .

Q. How can researchers troubleshoot low coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Diagnostic Steps :

Verify resin activation (e.g., HBTU/DIPEA coupling agents).

Assess steric hindrance from the tosyl group; consider temporary side-chain protection adjustments.

Monitor Fmoc deprotection efficiency (UV-vis at 301 nm).

- Optimization : Increase coupling time, use microwave-assisted synthesis, or switch to stronger activators (e.g., PyAOP). Document modifications for reproducibility .

Q. What frameworks are recommended for formulating hypothesis-driven studies on this compound’s reactivity in novel peptide architectures?

- Methodological Answer :

- PICO Framework : Define P opulation (e.g., peptide sequences), I ntervention (this compound incorporation), C omparison (alternative protecting groups), O utcome (yield, purity).

- FINER Criteria : Ensure hypotheses are F easible (resource-aware), I nteresting (mechanistic insights), N ovel (unexplored peptide linkages), E thical, and R elevant to peptide engineering .

Data Management and Reproducibility

Q. How should researchers archive experimental data for this compound to facilitate replication and meta-analysis?

- Methodological Answer :

- Structured Repositories : Store raw NMR/HPLC files in public repositories (e.g., Zenodo) with metadata (instrument parameters, sample IDs).

- Lab Notebooks : Digitally document synthesis protocols, including failed attempts and optimization steps.

- FAIR Principles : Ensure data are F indable, A ccessible, I nteroperable, and R eusable. Reference archival standards in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.